Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(2,3)27-19(26)22-14-10-12-25(13-11-14)18-9-8-17(23-24-18)15-6-4-5-7-16(15)21/h4-9,14H,10-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECNDCQZSMUVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined.
Result of Action
The molecular and cellular effects of “Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate” are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its effects.
Biological Activity
Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 358.42 g/mol. It features a piperidine ring substituted with a pyridazine moiety and a fluorophenyl group, which are critical for its biological activity.
Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes. For example, studies have shown that related compounds can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer's disease therapy, enhancing neuroprotective effects .
Antimicrobial Properties
Recent studies have demonstrated that related carbamate derivatives possess notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds showed effective bactericidal properties at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin .
Enzyme Inhibition
A key area of investigation is the inhibition of GSK-3β. Compounds with structural similarities to this compound have been evaluated for their potential to inhibit this enzyme, which is implicated in various neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or pyridazine groups can significantly enhance inhibitory potency .
Case Studies and Research Findings
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
- Molecular Formula : C₂₀H₂₅FN₄O₂
- Molecular Weight : 372.45 g/mol
- Structure : Features a pyridazine core substituted with a 2-fluorophenyl group at position 6 and a piperidin-4-ylcarbamate moiety at position 2. The tert-butyl carbamate group serves as a protective group for the secondary amine .
Applications: Pyridazine derivatives are prominent in medicinal chemistry due to their ability to modulate biological targets.
Comparison with Structural Analogs
Positional Isomerism: Fluorophenyl Substituent
Compound A: tert-Butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate (Catalog No. 120357)
- Molecular Formula : C₂₀H₂₅FN₄O₂ (identical to the target compound)
- Key Difference : The fluorine atom is at the meta position (3-fluorophenyl) instead of the ortho position (2-fluorophenyl).
- Impact :
Compound B: tert-Butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate (Catalog No. 120358)
- Molecular Formula : C₁₉H₂₃FN₄O₂
- Molecular Weight : 358.42 g/mol
- Key Differences :
- Replaces the piperidine (6-membered ring) with a pyrrolidine (5-membered ring).
- Carbamate group attached to pyrrolidin-3-yl instead of piperidin-4-yl.
- Solubility: Pyrrolidine’s compact structure may improve aqueous solubility but reduce metabolic stability .
Core Heterocycle Modifications
Compound C : tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate (CAS 2377031-90-6)
- Molecular Formula : C₁₆H₂₂ClN₅O₃
- Key Difference : Substitutes the 2-fluorophenyl group with a chloropyridazine carbonyl moiety.
- Impact :
Compound D: tert-Butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate (PDB 3Q6)
- Structure: Features a pyrimidine core with amino and indazolyl substituents.
- Key Difference : Pyrimidine instead of pyridazine core.
- Impact :
Functional Group Variations
Compound E : tert-Butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 489, Example 33)
- Key Difference : Replaces pyridazine with a pyrazole-pyridine hybrid.
- Impact :
Compound F : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)
- Key Differences : Hydroxy and methyl groups on a pyrimidine core.
- Impact :
Physicochemical Properties
| Property | Target Compound | Compound A (3-F) | Compound B (Pyrrolidine) |
|---|---|---|---|
| Molecular Weight (g/mol) | 372.45 | 372.45 | 358.42 |
| LogP (Predicted) | ~3.2 | ~3.1 | ~2.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
Key Trends :
- The pyrrolidine analog (Compound B) has lower lipophilicity (LogP) due to reduced ring size.
- Fluorine’s position minimally impacts LogP but influences dipole moments.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Fluorination of the pyridazine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under anhydrous conditions (50–80°C, DMF solvent) .
- Step 2 : Piperidine ring functionalization via nucleophilic substitution or reductive amination. For example, coupling 6-(2-fluorophenyl)pyridazine-3-carbaldehyde with 4-N-BOC-aminopiperidine using NaBH(OAc)₃ as a reducing agent .
- Step 3 : Carbamate protection of the piperidine amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (4–12 hours) to maximize yield (typically 60–85%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Identify key signals:
- tert-butyl group: δ ~1.4 ppm (singlet, 9H).
- Fluorophenyl protons: δ 7.2–7.8 ppm (coupled doublets, J = 8–10 Hz).
- Piperidine protons: δ 3.0–4.0 ppm (multiplet for N–CH₂ and carbamate NH) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 386.1682 (C₂₀H₂₅FN₄O₂) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry using SHELXL (monoclinic space group, R-factor <0.05) .
Q. How should this compound be stored to ensure stability, and what decomposition products are observed under stress conditions?
- Stability Protocol :
- Store at –20°C in anhydrous DMSO or sealed under argon. Avoid prolonged exposure to light or humidity .
- Degradation Pathways :
- Hydrolysis of the carbamate group in acidic/alkaline conditions (pH <3 or >10) yields piperidin-4-amine and CO₂ .
- Thermal decomposition (>150°C) produces tert-butyl alcohol and fluorophenylpyridazine fragments, confirmed via GC-MS .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the fluorophenyl-pyridazine core in cross-coupling reactions?
- In Silico Strategies :
- DFT Calculations : Use B3LYP/6-31G(d) to model Fukui indices, identifying C4 of pyridazine as the most electrophilic site for Suzuki-Miyaura coupling .
- Molecular Dynamics : Simulate solvation effects (e.g., in THF) to optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) .
- Validation : Compare predicted vs. experimental yields (e.g., 75% predicted vs. 72% observed for aryl boronate couplings) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral Resolution :
- Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of intermediate ketones (ee >90%) .
- Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) to separate diastereomers .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Case Study :
- Contradiction : Discrepant IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM) for kinase inhibition assays .
- Resolution :
Standardize assay conditions (ATP concentration, incubation time).
Validate purity (>98% via HPLC) and confirm stereochemistry (circular dichroism) .
Use isothermal titration calorimetry (ITC) to measure binding constants independently .
Q. Which in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Pharmacological Profiling :
- ADME : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS at 0.5, 1, 4, 8, 24 hours. Key parameters:
- Bioavailability: ~40% (PO).
- Half-life: 3.2 hours (IV) .
- Metabolite ID : Use liver microsomes (+NADPH) to detect hydroxylated piperidine and defluorinated products .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
